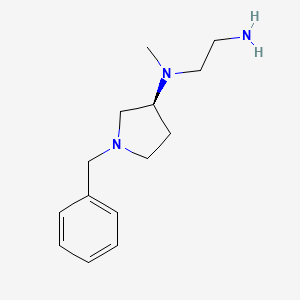![molecular formula C17H26N2O B7920357 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7920357.png)
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . The resulting intermediate can then be further functionalized to introduce the benzyl and cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
化学反応の分析
Types of Reactions
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: It could be investigated for its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group may contribute to its binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Benzyl derivatives: These compounds contain a benzyl group and may have similar chemical properties.
Cyclopropyl derivatives: These compounds contain a cyclopropyl group and may have similar structural features.
Uniqueness
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol is unique due to the combination of its structural features, which may confer distinct biological and chemical properties. The presence of the pyrrolidine ring, benzyl group, and cyclopropyl group in a single molecule may result in unique interactions with molecular targets and distinct reactivity in chemical reactions.
特性
IUPAC Name |
2-[(1-benzylpyrrolidin-2-yl)methyl-cyclopropylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-12-11-19(16-8-9-16)14-17-7-4-10-18(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYFYZOEHXYRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN(CCO)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920274.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920276.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7920288.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920294.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920298.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7920299.png)
![2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7920300.png)
![2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol](/img/structure/B7920318.png)
![2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-ethanol](/img/structure/B7920322.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol](/img/structure/B7920330.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol](/img/structure/B7920344.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7920358.png)
![2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7920364.png)

